Tetrakis(dimethylsiloxy)silane

Description

The exact mass of the compound Tetrakis(dimethylsilyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUILILVWRHZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306610 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-47-2 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tetrakis(dimethylsiloxy)silane" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylsiloxy)silane, a branched organosilicon compound, holds significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications. Particular emphasis is placed on its role as a crosslinking agent, a precursor for advanced silica-based materials, and its potential applications in the pharmaceutical sciences. This document adheres to stringent data presentation standards, including tabulated quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

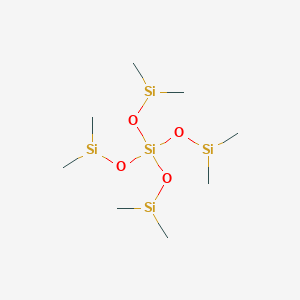

This compound is characterized by a central silicon atom bonded to four dimethylsiloxy groups.[1] This unique structure imparts a combination of organic and inorganic characteristics, leading to its versatile properties.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17082-47-2[2][3] |

| Molecular Formula | C8H28O4Si5[1][4] |

| Molecular Weight | 328.73 g/mol [4][5] |

| InChI Key | UOUILILVWRHZSH-UHFFFAOYSA-N |

| SMILES | C--INVALID-LINK--O--INVALID-LINK--C">Si(O--INVALID-LINK--C)O--INVALID-LINK--C |

| Synonyms | 3,3-Bis(dimethylsiloxy)-1,1,5,5-tetramethyltrisiloxane, Tetrakis(dimethylsilyl) orthosilicate[1][6] |

Physicochemical Properties

This compound is a colorless, viscous liquid with low volatility and high thermal stability.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Experimental Conditions |

| Appearance | Clear, colorless liquid[3] | Ambient |

| Boiling Point | 188-190 °C[4] | Atmospheric pressure |

| Density | 0.886 g/mL[4] | 25 °C |

| Refractive Index | 1.3841[4] | 20 °C |

| Viscosity | 1.1 cSt[4] | 25 °C |

| Flash Point | 67 °C[4] | Closed cup |

| Solubility | Insoluble in water.[7] Soluble in many organic solvents. | Ambient |

Chemical Properties

| Property | Description |

| Reactivity | The Si-H bonds are susceptible to hydrosilylation reactions. The siloxane bonds (Si-O-Si) can undergo hydrolysis under acidic or basic conditions. |

| Thermal Stability | Exhibits high thermal stability.[1] |

| Moisture Sensitivity | The compound is moisture-sensitive and will hydrolyze in the presence of water.[8] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A representative synthesis involves the controlled hydrolysis of a chlorosilane precursor followed by reaction with another silane (B1218182). The following is a generalized procedure based on related silane syntheses:

Materials:

-

Silicon tetrachloride

-

Dimethylchlorosilane

-

Anhydrous toluene (B28343)

-

Deionized water

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.

-

In the three-necked flask, dissolve silicon tetrachloride in anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of deionized water to the cooled solution via the dropping funnel with vigorous stirring to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete hydrolysis and the formation of silicic acid intermediates.

-

In a separate flask, prepare a solution of dimethylchlorosilane in anhydrous toluene.

-

Slowly add the dimethylchlorosilane solution to the reaction mixture containing the silicic acid intermediates.

-

Heat the reaction mixture to reflux and maintain for several hours to drive the condensation reaction to completion.

-

After cooling, wash the reaction mixture with deionized water in a separatory funnel to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: A logical workflow for the synthesis of this compound.

Determination of Boiling Point

The boiling point of the viscous liquid can be determined using a standard distillation apparatus or a micro-boiling point method.

Procedure (Distillation Method):

-

Place a small volume of this compound in a round-bottom flask with a boiling chip.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of the viscous liquid can be measured using a pycnometer or a hydrometer.

Procedure (Pycnometer Method):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the protons attached to silicon (Si-H) due to coupling with the adjacent methyl protons, and a multiplet for the methyl protons (Si-CH₃) due to coupling with the Si-H proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the methyl carbons.

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is a powerful tool for characterizing organosilicon compounds. It is expected to show two distinct signals: one for the central silicon atom and another for the four equivalent silicon atoms of the dimethylsiloxy groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands:

-

Si-H stretching: A strong band around 2100-2200 cm⁻¹.

-

Si-O-Si stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.

-

CH₃ bending in Si-CH₃: A sharp band around 1260 cm⁻¹.

-

CH₃ rocking in Si-CH₃: A band near 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 328, although it may be of low intensity. Common fragments would result from the loss of methyl groups (-CH₃), dimethylsiloxy groups (-OSiH(CH₃)₂), and rearrangements. A reported GC-MS analysis showed prominent peaks at m/z 253, 267, and 313.[9]

Reactivity and Applications

The unique chemical structure of this compound governs its reactivity and makes it a versatile compound in various applications.

Hydrolysis and Condensation

In the presence of moisture, the siloxane bonds can undergo hydrolysis to form silanols (Si-OH). These silanols are reactive intermediates that can then undergo condensation reactions to form larger polysiloxane networks. This reactivity is the basis for its use as a precursor in sol-gel processes for the synthesis of silica-based materials.

Crosslinking Agent

This compound is widely used as a crosslinking agent for silicone polymers.[6] The Si-H groups can react with vinyl groups on other silicone polymers via a hydrosilylation reaction, typically catalyzed by a platinum complex. This reaction forms stable silicon-carbon bonds, leading to the formation of a three-dimensional polymer network. This crosslinking imparts desirable properties to the silicone material, such as increased mechanical strength, thermal stability, and chemical resistance.

Caption: Hydrosilylation reaction of this compound with a vinyl-functional silicone.

Surface Modification

The reactivity of this compound allows for its use in surface modification. It can be used to introduce a hydrophobic layer onto various substrates, enhancing their water repellency and reducing their surface energy. This is particularly useful in applications such as coatings and surface treatments for glass and ceramics.

Applications in Drug Development

The biocompatibility and tunable properties of silicones make them attractive materials for biomedical applications. While direct applications of this compound in drug formulations are not extensively documented, its role as a crosslinking agent is highly relevant.

-

Controlled Release Systems: By controlling the crosslink density of silicone matrices using this compound, the diffusion rate of encapsulated drugs can be modulated. This allows for the design of controlled-release drug delivery systems with specific release profiles. Polysiloxane-based materials are being explored for the simultaneous, controlled release of multiple drugs.

-

Biocompatible Coatings: Silicone coatings, crosslinked with agents like this compound, can be applied to medical devices and implants to improve their biocompatibility and reduce inflammatory responses.

-

Scaffolds for Tissue Engineering: Crosslinked silicone elastomers can be fabricated into scaffolds for tissue engineering applications, providing mechanical support for cell growth and tissue regeneration.

Safety and Handling

This compound is a combustible liquid and is moisture-sensitive.[7] It is important to handle this chemical in a well-ventilated area and to avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition and moisture.[6][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[8]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or foam.

Conclusion

This compound is a multifunctional organosilicon compound with a unique combination of properties that make it valuable in a wide range of applications. Its role as a crosslinking agent for silicones is well-established, and its potential as a precursor for advanced materials and in biomedical applications continues to be an active area of research. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of serving as a valuable resource for researchers, scientists, and professionals in drug development. Further research into its specific applications in drug delivery systems is warranted to fully exploit its potential in the pharmaceutical field.

References

- 1. CAS 17082-47-2: this compound [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | [gelest.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 9. This compound | C8H24O4Si5 | CID 11056564 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrakis(dimethylsiloxy)silane

CAS Number: 17082-47-2

Abstract

This technical guide provides a comprehensive overview of Tetrakis(dimethylsiloxy)silane (CAS 17082-47-2), a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development, materials science, and chemical engineering. This document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a crosslinking agent in silicone polymer formulations and as a surface modifying agent. Detailed experimental protocols for these applications are provided, along with safety and handling information. The guide also includes visualizations of chemical structures, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of the compound's utility.

Introduction

This compound is a unique organosilane characterized by a central silicon atom bonded to four dimethylsiloxy groups.[1][2] This structure imparts a combination of organic and inorganic characteristics, making it a valuable component in advanced materials. Its high thermal stability, low volatility, and reactivity of the silicon-hydride (Si-H) bonds are key to its functionality.[1] This guide will explore the fundamental properties and applications of this compound, providing detailed technical information for its practical use in a laboratory and industrial setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 17082-47-2 |

| Molecular Formula | C₈H₂₈O₄Si₅[1][2] |

| Molecular Weight | 328.73 g/mol [1] |

| Synonyms | Tetrakis(dimethylsilyl) orthosilicate, 3,3-Bis(dimethylsiloxy)-1,1,5,5-tetramethyltrisiloxane[1][2] |

| InChI Key | GTWPLTBXXGOHNT-UHFFFAOYSA-N[1][2] |

| SMILES | C--INVALID-LINK--O--INVALID-LINK--C">Si(O--INVALID-LINK--C)O--INVALID-LINK--C[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless, clear liquid |

| Boiling Point | 188-190 °C[3] |

| Melting Point | -60 °C |

| Density | 0.886 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.3841[3] |

| Flash Point | 67 °C (153 °F) |

| Solubility | Not miscible or difficult to mix in water. |

Table 3: Safety Information

| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. |

Synthesis

A representative synthesis for a structurally similar compound, Tetrakis(trimethylsiloxy)silane, involves the reaction of silicon tetrachloride with trimethylchlorosilane and water in the presence of a catalyst. This suggests a possible synthetic route for this compound could involve the controlled hydrolysis and condensation of appropriate precursors.

Key Applications

This compound is primarily utilized in two main areas: as a crosslinking agent for silicone polymers and for the chemical modification of surfaces.

Crosslinking Agent for Silicone Elastomers

The most significant application of this compound is as a crosslinking agent in the formulation of silicone elastomers, particularly through platinum-catalyzed hydrosilylation reactions.[3][5][6] In this process, the Si-H groups of this compound react with vinyl-functionalized silicone polymers, such as vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), to form a stable, three-dimensional polymer network.[7][8] This crosslinking process, often referred to as curing or vulcanization, transforms the liquid or semi-solid silicone precursors into a solid, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance.

The following diagram illustrates the general workflow for preparing a silicone elastomer using a crosslinking agent like this compound.

Caption: Workflow for silicone elastomer preparation.

The mechanism of platinum-catalyzed hydrosilylation is a key aspect of this application. The catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond.

Caption: Platinum-catalyzed hydrosilylation mechanism.

This protocol provides a representative procedure for the preparation of a silicone elastomer using this compound as a crosslinker. The specific ratios of components and curing conditions may need to be optimized depending on the desired properties of the final elastomer.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

-

This compound

-

Platinum-based catalyst (e.g., Karstedt's catalyst)

-

Toluene (B28343) (optional, as a solvent)

-

Molds for casting the elastomer

Procedure:

-

In a clean, dry container, accurately weigh the desired amount of vinyl-terminated PDMS.

-

Add this compound as the crosslinking agent. The molar ratio of Si-H groups to vinyl groups is a critical parameter and should be carefully controlled (a common starting point is a slight excess of Si-H groups).

-

If using a solvent, add toluene to achieve the desired viscosity for mixing and pouring.

-

Thoroughly mix the components using a mechanical stirrer or a planetary mixer until a homogeneous mixture is obtained.

-

Add the platinum catalyst to the mixture. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the silicone components.

-

Mix the catalyst into the formulation quickly and thoroughly.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the final elastomer.

-

Pour the degassed mixture into the desired molds.

-

Cure the elastomer in an oven at a specified temperature and time. Typical curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150 °C) for a shorter duration.[1]

-

After curing, allow the elastomer to cool to room temperature before demolding.

Characterization:

-

Mechanical Properties: The tensile strength, elongation at break, and Shore hardness of the cured elastomer can be measured using a universal testing machine and a durometer, respectively.

-

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the elastomer.

-

Crosslink Density: Swelling tests in a suitable solvent (e.g., toluene) can be performed to estimate the crosslink density of the polymer network.

Surface Modification

This compound can be used to modify the surface properties of various substrates, such as glass, silicon wafers, and metals.[6] The Si-H groups can react with hydroxyl groups (-OH) present on the surface of these materials, leading to the formation of a stable, covalently bonded siloxane layer. This surface modification can be used to impart hydrophobicity, improve adhesion, or introduce a reactive layer for further functionalization.

The general workflow for surface modification using a silane (B1218182) is depicted below.

Caption: Workflow for surface modification with silane.

This protocol provides a general method for modifying the surface of glass slides with this compound to create a hydrophobic surface.

Materials:

-

Glass microscope slides

-

Acetone (B3395972), ethanol (B145695), and deionized water for cleaning

-

This compound

-

Anhydrous toluene or other suitable non-polar solvent

-

A solution for surface activation (e.g., piranha solution - EXTREME CAUTION REQUIRED , or an oxygen plasma cleaner)

-

Beakers and a sonicator

-

Nitrogen gas for drying

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonicate the glass slides in a beaker with acetone for 15 minutes.

-

Replace the acetone with ethanol and sonicate for another 15 minutes.

-

Rinse the slides thoroughly with deionized water.

-

-

Surface Activation:

-

Option A (Plasma Treatment): Place the cleaned and dried slides in an oxygen plasma cleaner for 5-10 minutes to generate surface hydroxyl groups.

-

Option B (Acid/Base Wash): Immerse the slides in a suitable activating solution (e.g., a 2 M HCl or 1 M NaOH solution) for 30-60 minutes at room temperature, followed by extensive rinsing with deionized water until the pH is neutral.[9]

-

Dry the activated slides under a stream of nitrogen and/or by heating in an oven.

-

-

Silanization:

-

Prepare a dilute solution of this compound (e.g., 1-5% by volume) in an anhydrous non-polar solvent like toluene in a clean, dry beaker.

-

Immerse the activated glass slides in the silane solution for a specified period (e.g., 30-60 minutes) at room temperature. The deposition can be carried out in a controlled atmosphere (e.g., under nitrogen) to minimize side reactions with atmospheric moisture.

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse them with fresh anhydrous solvent to remove any physically adsorbed silane molecules.

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.[9]

-

Characterization:

-

Contact Angle Measurement: The hydrophobicity of the modified surface can be assessed by measuring the static water contact angle. A significant increase in the contact angle compared to the untreated glass indicates successful surface modification.

-

Surface Composition: X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of silicon and other elements from the silane on the surface.

-

Surface Morphology: Atomic Force Microscopy (AFM) can be used to visualize the topography of the silane layer.

Other Potential Applications

Besides its primary roles, this compound is also explored for other applications, including:

-

As a reducing agent in organic synthesis: The Si-H bonds can act as a mild and selective reducing agent for certain functional groups.[6]

-

In sol-gel processes: It can be used as a precursor for the preparation of silica-containing organosilicon polymers.[6]

-

As a non-volatile NMR standard: Its high boiling point and stability make it suitable as a standard for high-temperature NMR spectroscopy.

Conclusion

This compound is a multifunctional organosilicon compound with significant utility in materials science. Its primary applications as a crosslinker for silicone elastomers and as a surface modifying agent are well-established. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and professionals to effectively utilize this versatile chemical in their work. Further research may continue to uncover new applications for this compound, particularly in the development of advanced and functional materials.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. The experimental protocols provided are representative examples and may require optimization for specific applications.

References

- 1. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 17082-47-2: this compound [cymitquimica.com]

- 3. Catalysts, Modifiers, Crosslinking Agents - Gelest [technical.gelest.com]

- 4. This compound | C8H24O4Si5 | CID 11056564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | [gelest.com]

- 6. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Tetrakis(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylsiloxy)silane, a branched organosilicon compound, is a versatile molecule with significant applications in materials science and organic synthesis. Its unique structure, featuring a central silicon atom bonded to four dimethylsiloxy groups, imparts desirable properties such as thermal stability and hydrophobicity. This guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for professionals in research and development. While a detailed experimental protocol for the analogous compound, tetrakis(trimethylsiloxy)silane (B1585261), is well-documented, this guide will adapt that established methodology to the synthesis of this compound, supplemented with specific physical data for the target compound.

Synthesis of this compound

The primary route for synthesizing this compound is through the co-hydrolysis of silicon tetrachloride (SiCl₄) and a suitable dimethylsilane (B7800572) precursor, most commonly dimethylchlorosilane ((CH₃)₂SiHCl). This reaction involves the controlled addition of water to a mixture of the chlorosilanes, typically in the presence of a catalyst. The underlying principle is the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) bonds.

A detailed experimental protocol for the synthesis of the closely related tetrakis(trimethylsiloxy)silane provides a robust framework for this process.[1] By substituting trimethylchlorosilane with dimethylchlorosilane, the synthesis can be adapted for this compound.

Experimental Protocol: Adapted from Tetrakis(trimethylsiloxy)silane Synthesis

Reactants and Catalyst:

| Component | Molecular Formula | Molar Mass ( g/mol ) | Moles (approx.) | Mass/Volume (approx.) |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 1.0 | 169.9 g |

| Dimethylchlorosilane | (CH₃)₂SiHCl | 94.62 | 4.5 | 425.8 g |

| Water | H₂O | 18.02 | 10.0 | 180.0 g |

| Trifluoromethanesulfonic Acid (Catalyst) | CF₃SO₃H | 150.08 | - | 15.0 g |

Reaction Conditions:

| Parameter | Value |

| Initial Temperature | -10 to 0 °C |

| Reaction Time (Water Addition) | 3 hours |

| Aging Temperature | 0 to 10 °C |

| Aging Time | 2 hours |

| Final Reaction Temperature | 60 to 70 °C |

| Final Reaction Time | 2 hours |

| Stirring Speed | 120 rpm |

Procedure:

-

In a 1-liter, four-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 1.0 mol of silicon tetrachloride and 4.5 mol of dimethylchlorosilane.

-

Add 15.0 g of trifluoromethanesulfonic acid to the mixture.

-

Cool the flask in an ice-water bath to maintain a temperature of -10 to 0 °C.

-

Begin stirring at 120 rpm.

-

Slowly add 10.0 mol of water dropwise over a period of 3 hours, ensuring the temperature remains within the specified range. Hydrogen chloride gas will be evolved and should be appropriately scrubbed.

-

After the water addition is complete, allow the reaction to age at 0-10 °C for 2 hours.

-

Gradually raise the temperature to 60-70 °C and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

The following diagram illustrates the general workflow for the synthesis process.

Purification of this compound

The crude product from the synthesis contains the desired this compound, along with unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is necessary to achieve high purity.

Experimental Protocol for Purification

Purification Steps and Reagents:

| Step | Reagent/Material | Purpose |

| Phase Separation | Separatory Funnel | To remove the aqueous hydrochloric acid phase. |

| Washing | Deionized Water | To remove residual acid and water-soluble impurities. |

| Drying | Anhydrous Sodium Sulfate (B86663) | To remove dissolved water from the organic phase. |

| Distillation | Distillation Apparatus | To separate the final product from non-volatile impurities and other siloxanes. |

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Allow the layers to separate for 15 minutes and drain the lower aqueous hydrochloric acid layer.

-

Wash the organic layer (crude product) with 200 g of deionized water four times.

-

Dry the washed organic layer over 20 g of anhydrous sodium sulfate for 8 hours.

-

Filter the dried product to remove the sodium sulfate.

-

The final purification is achieved by fractional distillation. Given the boiling point of this compound is 188-190 °C, vacuum distillation is recommended to prevent thermal decomposition.

Distillation Parameters:

| Parameter | Value |

| Boiling Point | 188-190 °C (at atmospheric pressure) |

| Expected Purity | >97% |

The following diagram outlines the purification workflow.

Data Summary

The following tables summarize the key quantitative data for the synthesis and purification of this compound, based on the adapted protocol and available physical data.

Table 1: Synthesis Data (Adapted from Tetrakis(trimethylsiloxy)silane Synthesis)

| Parameter | Value | Reference |

| Expected Yield | ~98% | [1] |

| Purity of Crude Product | Not specified | |

| Reaction Time | 7 hours | [1] |

Table 2: Purification and Product Data

| Parameter | Value | Reference |

| Final Purity (Post-distillation) | >97% | |

| Boiling Point | 188-190 °C | |

| Appearance | Colorless liquid |

Conclusion

The synthesis of this compound can be effectively achieved through a co-hydrolysis reaction of silicon tetrachloride and dimethylchlorosilane, followed by a systematic purification process. The provided protocols, adapted from a well-established procedure for a closely related compound, offer a reliable pathway for obtaining high-purity this compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of advanced organosilicon materials. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product quality.

References

"Tetrakis(dimethylsiloxy)silane" molecular weight and formula

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrakis(dimethylsiloxy)silane, tailored for researchers, scientists, and professionals in drug development and materials science. This document summarizes key molecular data and outlines its application as a crosslinking agent.

Core Molecular Data

This compound is a versatile organosilicon compound. There is some discrepancy in the literature and commercial sources regarding its precise molecular formula and weight, which likely stems from the distinction between the fully methylated compound and the hydride version. The two commonly cited structures are presented below. The name "this compound" most accurately describes the structure without Si-H bonds.

| Parameter | Value (Structure 1) | Value (Structure 2) |

| IUPAC Name | This compound | Tetrakis(dimethylsilyloxy)silane |

| Synonyms | Tetrakis(dimethylsilyl) Orthosilicate | 3,3-Bis(dimethylsilyloxy)-1,1,5,5-tetramethyltrisiloxane |

| Molecular Formula | C₈H₂₄O₄Si₅[1][2] | C₈H₂₈O₄Si₅[3][4][5][6] |

| Molecular Weight | 324.70 g/mol [1][2] | 328.73 g/mol [3][5] |

| CAS Number | 17082-47-2[1][2][3][4][5][6] | 17082-47-2[3][4][5][6] |

The structure corresponding to C₈H₂₈O₄Si₅ contains Si-H bonds, which makes the compound suitable for use as a mild and selective reducing agent in organic synthesis.[3] The C₈H₂₄O₄Si₅ structure is a fully oxidized silicate (B1173343) core.

Applications in Material Science: Crosslinking Agent

This compound and similar silane (B1218182) compounds are primarily utilized as crosslinking agents, particularly for silicone polymers (e.g., vinyl-functional silicones) and other polymers like polyethylene.[7] This process significantly enhances the material's thermal stability, mechanical strength, and chemical resistance.

General Experimental Protocol: Silane Crosslinking of Polymers

While specific protocols vary depending on the polymer and desired properties, the general methodology for silane crosslinking involves a two-step process: grafting and moisture curing.

-

Grafting: A vinyl-functional silane is grafted onto the polymer backbone. This is typically achieved in an extruder in the presence of a small amount of peroxide initiator. The polymer, silane, and peroxide are melt-blended, causing the silane to covalently bond to the polymer chains. The resulting grafted polymer is still a thermoplastic and can be molded or shaped.

-

Moisture Curing (Crosslinking): The grafted polymer is then exposed to moisture (e.g., in a water bath, steam chamber, or ambient humidity). A catalyst, often a tin compound, is required to accelerate the reaction. The moisture hydrolyzes the alkoxy or siloxy groups on the silane to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with each other to form stable siloxane bridges (-Si-O-Si-) between the polymer chains, creating a three-dimensional crosslinked network.

This crosslinking imparts thermoset properties to the material, improving its performance at elevated temperatures.

Visualized Workflow: Polymer Crosslinking

The following diagram illustrates the logical workflow of using a silane, such as this compound, as a crosslinking agent for polymers.

Caption: General workflow for silane crosslinking of polymers.

References

- 1. TETRAKIS(TRIMETHYLSILOXY)SILANE synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 17082-47-2: this compound [cymitquimica.com]

- 3. 17082-47-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C8H24O4Si5 | CID 11056564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. テトラキス(ジメチルシリルオキシ)シラン | Tetrakis(dimethylsilyloxy)silane | 17082-47-2 | 東京化成工業株式会社 [tcichemicals.com]

- 6. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

- 7. This compound | [gelest.com]

Tetrakis(dimethylsiloxy)silane: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Tetrakis(dimethylsiloxy)silane. Understanding these properties is critical for its application in various fields, including as a crosslinking agent for silicones, a non-volatile standard for high-temperature NMR, and in the synthesis of advanced materials.

Summary of Physical and Chemical Properties

This compound is a clear, colorless liquid with the chemical formula C8H28O4Si5. Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 328.73 g/mol |

| Boiling Point | 190 °C (lit.)[1][2] |

| Density | 0.884 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.387 (lit.)[1][2] |

| Flash Point | 67 °C |

| Hydrolytic Sensitivity | Reacts with aqueous base[2] |

| Moisture Sensitivity | Moisture sensitive |

Solubility Profile

Table of Qualitative Solubility

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Water | Water | Immiscible/Difficult to mix[1] | Subject to hydrolysis, especially under acidic or basic conditions. |

| Alcohols | Ethanol, Methanol, Isopropanol | Likely Miscible, but Reactive | May react with protic solvents, especially in the presence of catalysts, leading to the generation of hydrogen gas.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Miscible | - |

| Esters | Ethyl Acetate, Butyl Acetate | Likely Miscible | - |

| Hydrocarbons | Hexane, Toluene, Heptane | Likely Miscible | - |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Reported to be soluble in THF. | - |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Miscible | - |

Solvent Compatibility and Reactivity

This compound is a moisture-sensitive compound and its stability is significantly influenced by the nature of the solvent and the presence of contaminants.

-

Hydrolysis: The Si-O-Si bonds in this compound are susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions. This leads to the formation of silanols, which can then self-condense.

-

Reaction with Protic Solvents: Protic solvents such as alcohols can react with the Si-H bonds (if present, though the primary structure is Si-O-Si) or catalyze hydrolysis, especially in the presence of metal salts or precious metals. This can lead to the evolution of hydrogen gas.[3]

-

Incompatible Materials: It should be stored away from water/moisture, oxidizing agents, alkalis, metal salts, and precious metals.[3]

-

Stability: The compound is stable when stored in sealed containers under a dry, inert atmosphere.

Experimental Protocol: Determination of Solubility of this compound

The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is designed to account for the compound's moisture sensitivity.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., HPLC grade, dried over molecular sieves)

-

Inert gas (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Analytical balance (4-decimal place)

-

Vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation (Inert Atmosphere): All steps involving the handling of this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.

-

Solvent Preparation: Use freshly dried anhydrous solvent for the experiment.

-

Sample Preparation:

-

Accurately weigh a series of vials.

-

To each vial, add a known volume of the anhydrous solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved liquid should be visually confirmed.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 to 48 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

Dilute the supernatant with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated GC-FID or GC-MS method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in grams per 100 mL (g/100mL) or moles per liter (mol/L) using the measured concentration and the dilution factor.

-

Logical Relationships in Solvent Compatibility

The compatibility of this compound with a solvent is not solely dependent on miscibility but also on the potential for chemical reaction. The following diagram illustrates the decision-making process for solvent selection.

This guide provides a foundational understanding of the solubility and solvent compatibility of this compound. For critical applications, it is strongly recommended that researchers perform their own solubility and stability tests using the specific solvents and conditions relevant to their work.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Tetrakis(dimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Tetrakis(dimethylsiloxy)silane (TDS), a branched siloxane compound with increasing relevance in advanced materials and specialized applications. While direct experimental data on the thermal analysis of pure this compound is limited in publicly available literature, this document synthesizes information from studies on analogous branched and linear siloxane structures to provide a representative profile. The information herein is intended to guide researchers in understanding the potential thermal behavior of TDS and in designing appropriate experimental investigations.

Introduction to this compound

This compound, with the chemical formula Si[OSi(CH₃)₂H]₄, is a unique organosilicon compound characterized by a central silicon atom bonded to four dimethylsiloxy groups. This structure imparts a combination of properties, including low viscosity and a high degree of functionalization, making it a versatile crosslinker and building block in silicone chemistry. Its applications are found in the formulation of specialized silicone elastomers, coatings, and as a reagent in organic synthesis. A thorough understanding of its thermal stability is crucial for its application in processes involving elevated temperatures.

Thermal Stability Profile

Based on the analysis of similar branched siloxane structures, this compound is expected to exhibit high thermal stability. The Si-O backbone of siloxanes is inherently strong, contributing to their thermal robustness. Branched structures, in general, tend to show enhanced thermal stability compared to their linear counterparts due to restricted chain mobility and a higher density of stable siloxane bonds.[1]

Thermogravimetric Analysis (TGA) Data

Table 1: Representative Thermal Decomposition Data of Branched Polysiloxanes in an Inert Atmosphere

| Temperature (°C) | Weight Loss (%) | Observations |

| < 350 | < 5 | Initial minor weight loss, likely due to the volatilization of any residual low molecular weight species. |

| 350 - 500 | 5 - 50 | Onset of significant thermal degradation. Scission of Si-O bonds and formation of volatile cyclic siloxanes. |

| > 500 | > 50 | Continued degradation, potentially involving Si-C bond cleavage at higher temperatures, leading to the formation of a silica-like char residue. |

Note: This data is illustrative and based on studies of various branched polysiloxane systems. Actual values for this compound may vary.

Thermal Degradation Profile

The thermal degradation of siloxanes is a complex process that can proceed through several mechanisms, primarily dependent on the temperature and atmosphere.

Inferred Degradation Pathway

At elevated temperatures in an inert atmosphere, the primary degradation pathway for siloxanes involves the scission of the Si-O backbone. This process is believed to occur via an intramolecular "back-biting" mechanism, leading to the formation of thermodynamically stable cyclic siloxanes. For this compound, this would likely result in the formation of various cyclic dimethylsiloxanes (e.g., D₃, D₄, D₅) and other silicon-containing fragments.

At higher temperatures, radical mechanisms can become more prominent, leading to the cleavage of Si-C and C-H bonds. This can result in the formation of methane, hydrogen, and a cross-linked, char-like residue.

The following diagram illustrates a plausible, inferred thermal degradation pathway for this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

A detailed Py-GC-MS analysis of pure this compound is not available in the reviewed literature. However, based on the degradation of similar siloxane compounds, the expected pyrolysis products are summarized in the table below.

Table 2: Expected Pyrolysis Products of this compound

| Retention Time (Relative) | Compound Name | Chemical Formula | Key Mass Fragments (m/z) |

| Early Eluting | Methane | CH₄ | 16, 15 |

| Hydrogen | H₂ | 2 | |

| Main Products | Hexamethylcyclotrisiloxane (D₃) | C₆H₁₈O₃Si₃ | 207, 222 |

| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | 281, 296 | |

| Decamethylcyclopentasiloxane (D₅) | C₁₀H₃₀O₅Si₅ | 355, 370 | |

| Later Eluting | Higher Cyclic Siloxanes (D₆, etc.) | (C₂H₆OSi)n | Various |

| Branched Siloxane Fragments | - | Various |

Note: The relative abundance of these products would depend on the specific pyrolysis temperature and conditions.

Experimental Protocols

For researchers intending to perform thermal analysis on this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Alumina (B75360) or platinum crucibles

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Tare an empty alumina or platinum crucible.

-

Using a micropipette, accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.

-

Record the sample mass and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the final residual mass.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound upon rapid heating.

Apparatus:

-

Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer, CDS Analytical Pyroprobe) coupled to a GC-MS system

-

Gas Chromatograph with a capillary column suitable for siloxane analysis (e.g., 5% phenyl methylpolysiloxane)

-

Mass Spectrometer (Quadrupole or Time-of-Flight)

-

High-purity helium carrier gas

-

Sample cups for the pyrolyzer

Procedure:

-

Tune the GC-MS system according to the manufacturer's recommendations.

-

Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature (e.g., a single-shot pyrolysis at 600°C or a stepped pyrolysis from 300°C to 800°C).

-

Set the GC oven temperature program (e.g., hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes).

-

Set the MS to scan a mass range of m/z 35-550.

-

Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.

-

Separate the pyrolysis products in the GC column and detect them with the MS.

-

Identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Conclusion

This compound is anticipated to possess good thermal stability, characteristic of branched siloxane compounds. Its thermal degradation is likely to proceed through the formation of cyclic siloxanes at moderate temperatures, with more extensive fragmentation and char formation occurring at higher temperatures. The experimental protocols provided in this guide offer a robust starting point for researchers to conduct their own detailed thermal analysis of this compound. The data and pathways presented, while based on analogous structures, provide a valuable framework for understanding and predicting the behavior of this compound in high-temperature applications. Further experimental investigation is encouraged to establish a definitive thermal profile for this specific molecule.

References

In-Depth Technical Guide: Tetrakis(dimethylsiloxy)silane Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tetrakis(dimethylsiloxy)silane (CAS No. 17082-47-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical Identification and Properties

This compound is an organosilicon compound used as a chemical intermediate.[1] It is also known by its synonyms, including M'4Q and 3,3-BIS(DIMETHYLSILOXY)-1,1,5,5-TETRAMETHYLTRISILOXANE.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C8H28O4Si5 | [1][2] |

| Molecular Weight | 328.73 g/mol | [3] |

| Appearance | Colorless clear liquid | [4] |

| Physical State | Liquid | [1] |

| Boiling Point | 188-190 °C | [5] |

| Melting Point | -60 °C | [4] |

| Flash Point | 67 °C (152.6 °F) | [5] |

| Density | 0.886 g/mL | [5] |

| Refractive Index | 1.3841 | [5] |

| Solubility | Immiscible with water. | [6][7] |

Hazard Identification and Classification

This compound is classified as a combustible liquid and can cause skin and eye irritation.[6][8][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Toxicological Information

Detailed toxicological studies for this compound are not widely published. The primary health concerns identified in safety data sheets are skin and eye irritation.[1][9] Information regarding acute oral, dermal, and inhalation toxicity is largely unavailable.[1][9]

Table 3: Summary of Toxicological Endpoints

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No information available.[1] |

| Skin Corrosion/Irritation | May cause skin irritation.[1] Classified as Category 2.[9] |

| Serious Eye Damage/Irritation | May cause eye irritation.[1] Classified as Category 2.[9] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation.[9] |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | Not classified.[1] |

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion. The test is typically conducted on rabbits.

Methodology Summary:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a small area of shaved skin on the back of the rabbit. The site is then covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

Methodology Summary:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A small amount of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

Scoring: The severity of the eye reactions is scored using a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions observed.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Diagram 1: Handling and Storage Workflow

Caption: Workflow for safe handling, storage, and emergency procedures for this compound.

Engineering Controls

-

Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[1]

-

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1][2]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] |

| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] |

| Skin and Body Protection | Wear suitable protective clothing.[1] |

| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[1][10] |

Incompatible Materials

Emergency Procedures

First-Aid Measures

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[9] |

| Skin Contact | Wash with plenty of soap and water.[1][9] Get medical advice/attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[1][9] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, water fog, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: None known.[1]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

-

Fire-Fighting Instructions: Use water spray or fog to cool exposed containers.[1] Exercise caution when fighting any chemical fire.[1]

-

Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[1] Avoid all eye and skin contact and do not breathe vapor and mist.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Equip cleanup crew with proper protection.[1] Remove ignition sources.[1] Use special care to avoid static electric charges.[1]

-

Environmental Precautions: Prevent entry to sewers and public waters.[1] Notify authorities if liquid enters sewers or public waters.[1]

-

Methods for Cleaning Up: Clean up any spills as soon as possible, using an absorbent material to collect it.[1] Use only non-sparking tools.[1]

Stability and Reactivity

-

Reactivity: The product can generate small amounts of hydrogen when exposed to alkalis and protic materials such as water and alcohol in combination with metal salts.[10]

-

Chemical Stability: Stable in sealed containers stored under a dry inert atmosphere.[1][10]

-

Hazardous Decomposition Products: Upon combustion, may form organic acid vapors, silicon dioxide, and carbon oxides.[1]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Incineration is a recommended disposal method.[9] Do not dispose of waste into sewers.[9]

References

- 1. gelest.com [gelest.com]

- 2. guidechem.com [guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound | [gelest.com]

- 6. Evaluation of Eye Irritation Potential of Solid Substance with New 3D Reconstructed Human Cornea Model, MCTT HCETM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecetoc.org [ecetoc.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. This compound | C8H24O4Si5 | CID 11056564 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolytic Stability and Reactivity of Tetrakis(dimethylsiloxy)silane with Water

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the hydrolytic stability and reactivity of Tetrakis(dimethylsiloxy)silane with water. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, analogous silane (B1218182) and siloxane hydrolysis studies, and established analytical methodologies. The document outlines the fundamental principles of siloxane hydrolysis, factors influencing reactivity, and detailed experimental protocols for characterization. All quantitative data presented are representative examples derived from studies on related siloxane compounds and are intended for illustrative purposes.

Introduction to this compound

This compound, with the chemical formula Si(OSi(CH₃)₂H)₄, is a versatile organosilicon compound. Its structure, featuring a central silicate (B1173343) core functionalized with four dimethylsiloxy groups, makes it a valuable crosslinking agent in silicone formulations and a precursor in the synthesis of complex silicone polymers.[1] The presence of Si-H bonds also imparts reducing properties to the molecule.[2] Understanding its reactivity with water is crucial for its application, storage, and handling, particularly in environments where moisture is present.

Safety data sheets indicate that this compound is moisture-sensitive and may react non-violently with water.[1][3] This reactivity is heightened in the presence of alkalis, leading to the generation of small amounts of hydrogen gas.[3] The material is noted to be stable in sealed containers under a dry, inert atmosphere.[3]

Hydrolytic Chemistry of Siloxanes

The reaction of this compound with water follows the general principles of siloxane hydrolysis. This process involves the cleavage of the silicon-oxygen-silicon (Si-O-Si) bond by water, leading to the formation of silanol (B1196071) (Si-OH) groups. This initial hydrolysis step is often reversible and can be followed by condensation reactions, where silanol groups react with each other or with remaining siloxy groups to form new, more complex siloxane networks and release water or alcohol.

The overall reaction can be summarized in two main stages:

-

Hydrolysis: The Si-O-Si bonds of the parent molecule react with water to form silanols.

-

Condensation: The newly formed silanol groups can then condense with each other to form larger siloxane structures and water.

Factors Influencing Hydrolytic Reactivity

The rate and extent of this compound hydrolysis are influenced by several key factors, as established from studies of analogous silanes:[4][5]

-

pH: The hydrolysis of siloxanes is catalyzed by both acids and bases. The reaction is slowest at a neutral pH (around 7).[5][6] Basic conditions, in particular, are noted to promote the reaction of this compound with water.[3][7]

-

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

-

Water Concentration: The availability of water can influence the reaction kinetics. In excess water, the reaction may be pseudo-first-order with respect to the silane concentration.

-

Solvent: The choice of solvent can affect the solubility of the silane and water, thereby influencing the reaction rate.

-

Steric Hindrance: The bulky dimethylsiloxy groups may sterically hinder the approach of water to the central silicon atom, potentially resulting in a slower hydrolysis rate compared to less substituted silanes like tetraethoxysilane (TEOS).[7]

Quantitative Data on Hydrolysis (Illustrative)

Table 1: Representative pH Effect on Siloxane Hydrolysis Rate

| pH | Relative Hydrolysis Rate Constant (k_rel) |

| 2 | ~100 |

| 4 | ~10 |

| 7 | 1 (Slowest) |

| 10 | ~50 |

| 12 | ~200 |

| Data is illustrative and based on general trends observed for alkoxysilane hydrolysis.[5][6] |

Table 2: Representative Product Distribution During Hydrolysis and Condensation over Time (Hypothetical)

| Time (hours) | This compound (%) | Hydrolyzed Intermediates (%) | Condensed Oligomers (%) |

| 0 | 100 | 0 | 0 |

| 1 | 70 | 25 | 5 |

| 4 | 30 | 40 | 30 |

| 12 | 5 | 25 | 70 |

| 24 | <1 | 10 | 89 |

| This table represents a hypothetical scenario to illustrate the progression of the reaction. |

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. Below are detailed protocols for the most common methods.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR is a powerful tool for the quantitative analysis of silane hydrolysis, as it allows for the direct observation and quantification of different silicon species in the reaction mixture.[2][8][9]

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃) in an NMR tube. A small amount of a non-reactive internal standard may be added for quantification.

-

Initiation of Hydrolysis: A precise amount of water, and if desired, an acid or base catalyst, is added to the NMR tube to initiate the reaction. The tube is quickly shaken and placed in the NMR spectrometer.

-

Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. To overcome the long relaxation times of 29Si, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added, though its potential to influence reaction rates must be considered.[8] Alternatively, polarization transfer pulse sequences like RINEPT+ can be used for sensitivity enhancement.[8]

-

Data Analysis: The concentration of the parent silane, various hydrolyzed intermediates, and condensed species are determined by integrating the corresponding peaks in the 29Si NMR spectra.[10] The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for monitoring the chemical changes occurring during hydrolysis by tracking the disappearance and appearance of specific vibrational bands.[4][11]

Methodology:

-

Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used for in-situ monitoring.

-

Reaction Initiation: A thin film of this compound is cast onto the ATR crystal, or a solution is brought into contact with it. The reaction is initiated by introducing a controlled amount of water or humid air.

-

Spectral Monitoring: FTIR spectra are recorded over time. The key spectral regions to monitor include:

-

Si-O-Si stretching: around 1000-1100 cm⁻¹ (decrease in intensity).

-

Si-H stretching: around 2160 cm⁻¹ (may change or decrease depending on the reaction with water).[12][13]

-

Si-OH stretching: a broad band around 3200-3700 cm⁻¹ (increase in intensity).[14]

-

-OH bending (of water): around 1630 cm⁻¹ (change in intensity).

-

-

Data Analysis: The change in the absorbance of these characteristic peaks is correlated with the extent of the reaction. Kinetic information can be extracted by plotting the peak intensities as a function of time.

Reactivity with Water and Safety Considerations

The reaction of this compound with water, particularly under basic conditions or in the presence of certain metal salts, can produce hydrogen gas.[3] This poses a potential flammability and pressure build-up hazard in sealed containers. Therefore, it is imperative to handle this compound in a well-ventilated area, away from ignition sources, and to store it under a dry, inert atmosphere to prevent unintended hydrolysis.[3][15] The hydrolysis process will also lead to the formation of silanol-containing species, which can alter the properties and performance of the material if not controlled.

Conclusion

This compound exhibits reactivity towards water, a characteristic that is fundamental to its application as a crosslinking agent. The hydrolysis is catalyzed by both acidic and basic conditions, with the reaction being most sluggish at neutral pH. While specific quantitative kinetic data for this compound remains scarce, established analytical techniques such as 29Si NMR and FTIR spectroscopy provide robust frameworks for its detailed study. The principles of siloxane chemistry suggest that the reaction proceeds through the formation of silanol intermediates, followed by condensation to form stable siloxane networks. Proper handling and storage are essential to mitigate risks associated with its moisture sensitivity, including the potential for hydrogen gas evolution. Further research to quantify the hydrolysis and condensation kinetics of this compound would be highly valuable for optimizing its use in various scientific and industrial applications.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. academica-e.unavarra.es [academica-e.unavarra.es]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation [mdpi.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. hydrophobe.org [hydrophobe.org]

- 12. pstc.org [pstc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. gelest.com [gelest.com]

Tetrakis(dimethylsiloxy)silane: A Versatile Precursor for Advanced Siloxane Backbones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylsiloxy)silane (TDS), a tetrafunctional organosilicon compound, is emerging as a critical precursor for the synthesis of complex and highly functional siloxane-based polymers. Its unique molecular architecture, featuring a central silicon atom bonded to four dimethylsiloxy groups, provides a versatile platform for creating branched, star-shaped, and crosslinked polysiloxane networks. These materials exhibit exceptional thermal stability, mechanical robustness, and chemical resistance, making them highly attractive for a range of advanced applications. This technical guide explores the synthesis, polymerization mechanisms, and material properties of TDS-derived polymers, with a particular focus on their potential in the development of novel drug delivery systems. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support researchers in harnessing the potential of this remarkable precursor.

Introduction

Polysiloxanes, commonly known as silicones, are a class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units. The inherent flexibility of the siloxane bond, combined with the ability to introduce a wide variety of organic side groups, has led to their extensive use in diverse fields, including electronics, coatings, and biomedical devices.[1] The architecture of the polysiloxane backbone plays a crucial role in determining the final material properties. While linear polysiloxanes are well-established, there is a growing interest in creating more complex, three-dimensional structures to achieve enhanced performance characteristics.

This compound (Si[OSi(CH₃)₂H]₄) is a key building block in this pursuit. Its tetrafunctionality allows it to act as a central branching point or a highly effective crosslinking agent, enabling the formation of sophisticated polymer networks.[2] This guide will delve into the chemistry of TDS and its pivotal role in constructing advanced siloxane backbones, with a forward-looking perspective on its applications in the pharmaceutical and drug development sectors. The biocompatibility of silicones, in general, makes TDS-derived polymers an intriguing possibility for next-generation therapeutic delivery vehicles.[3]

Synthesis and Properties of this compound

This compound is a colorless liquid with a well-defined chemical structure. Its synthesis and key physical properties are summarized below.

Synthesis

While several synthetic routes exist, a common laboratory-scale synthesis of a related compound, tetrakis(trimethylsiloxy)silane, involves the reaction of trimethylchlorosilane with tetrachlorosilane (B154696) in the presence of trifluoromethanesulfonic acid.[4] The synthesis of this compound itself can be achieved through the reaction of tetraethoxysilane (TEOS) with dimethoxysilane, yielding the desired product.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17082-47-2 | [6] |

| Molecular Formula | C₈H₂₈O₄Si₅ | [6] |

| Molecular Weight | 328.73 g/mol | [7] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 188-190 °C | [8] |

| Density | 0.886 g/mL | [8] |

| Refractive Index | 1.3841 | [8] |

| Flash Point | 67 °C | [8] |

This compound as a Siloxane Backbone Precursor

The reactivity of the Si-H bonds in this compound is the foundation of its utility as a precursor for siloxane backbones. It can participate in several polymerization reactions, primarily hydrosilylation, to create well-defined polymer architectures.

Hydrosilylation Polymerization: A Pathway to Complex Architectures